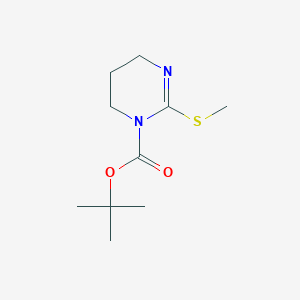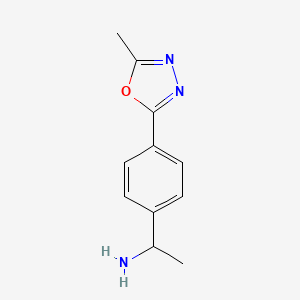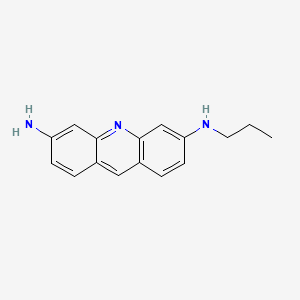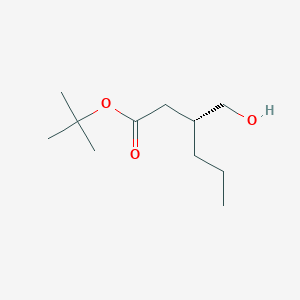![molecular formula C8H8ClN5S2 B15244431 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea CAS No. 871266-87-4](/img/structure/B15244431.png)
1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea is a heterocyclic compound that features a thiazolo[5,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazolo[5,4-d]pyrimidine ring system, along with the chlorinated and thiourea functionalities, imparts unique chemical properties to this molecule.
Vorbereitungsmethoden
The synthesis of 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate can lead to the formation of the thiazolo[5,4-d]pyrimidine ring . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Major Products: Depending on the reaction conditions and reagents used, major products can include various substituted thiazolo[5,4-d]pyrimidines and their derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and catalysts.
Biology: It has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in targeting specific enzymes or receptors involved in diseases.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction pathways and metabolic pathways, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea stands out due to its unique combination of the thiazolo[5,4-d]pyrimidine core and the thiourea functionality. Similar compounds include:
7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine: This compound shares the thiazolo[5,4-d]pyrimidine core but lacks the dimethylthiourea moiety.
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide: Another related compound, differing in the acetamide group instead of the dimethylthiourea.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure but differ in the specific ring systems and substituents.
Eigenschaften
CAS-Nummer |
871266-87-4 |
|---|---|
Molekularformel |
C8H8ClN5S2 |
Molekulargewicht |
273.8 g/mol |
IUPAC-Name |
1-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea |
InChI |
InChI=1S/C8H8ClN5S2/c1-10-7(15)14(2)8-13-4-5(9)11-3-12-6(4)16-8/h3H,1-2H3,(H,10,15) |
InChI-Schlüssel |
BLMHCHAPYHVBMB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)N(C)C1=NC2=C(S1)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


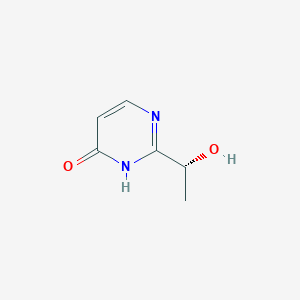
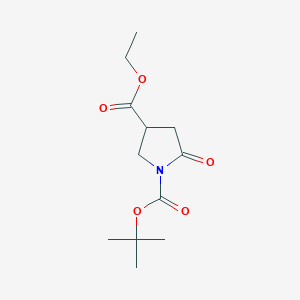
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
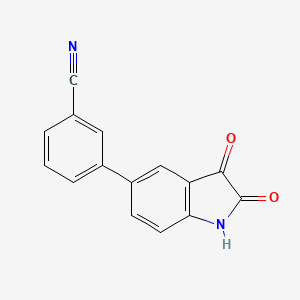
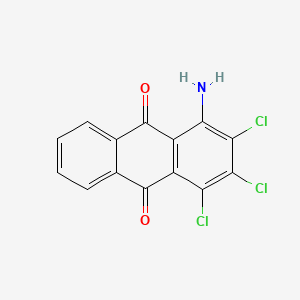
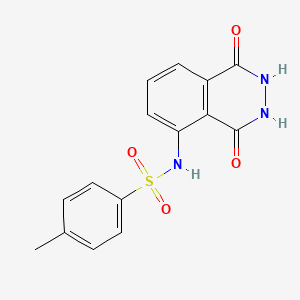
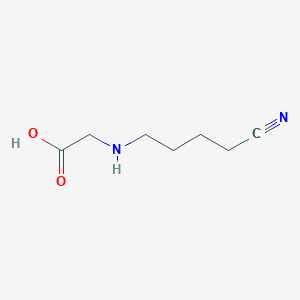
![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
